2-amino-N,N-dicyclopentyl-3,5-dinitrobenzamide
Overview
Description
2-amino-N,N-dicyclopentyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C₁₇H₂₂N₄O₅ It is characterized by the presence of an amino group, two cyclopentyl groups, and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dicyclopentyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of amino and cyclopentyl groups. One common method involves the following steps:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Amination: The nitrobenzamide is then subjected to reduction conditions to convert one of the nitro groups to an amino group. This can be achieved using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Cyclopentylation: Finally, the amino group is alkylated with cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dicyclopentyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Tin(II) chloride (SnCl₂) or iron powder (Fe) in hydrochloric acid.
Substitution: Alkyl halides (e.g., cyclopentyl bromide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2,3,5-trinitrobenzamide.
Reduction: Formation of 2,3,5-triaminobenzamide.
Substitution: Formation of various alkylated derivatives depending on the substituents used.
Scientific Research Applications
2-amino-N,N-dicyclopentyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dicyclopentyl-3,5-dinitrobenzamide involves its interaction with biological targets, particularly enzymes and cellular membranes. The nitro groups are believed to play a crucial role in its antimicrobial activity by interfering with the synthesis of essential biomolecules in microorganisms. The compound may also disrupt cell membrane integrity, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-cyclopentyl-3,5-dinitrobenzamide
- 2-amino-3,5-dinitrobenzamide
- 2-amino-N,N-dicyclohexyl-3,5-dinitrobenzamide
Uniqueness
2-amino-N,N-dicyclopentyl-3,5-dinitrobenzamide is unique due to the presence of two cyclopentyl groups, which may enhance its lipophilicity and membrane permeability compared to similar compounds
Properties
IUPAC Name |
2-amino-N,N-dicyclopentyl-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c18-16-14(9-13(20(23)24)10-15(16)21(25)26)17(22)19(11-5-1-2-6-11)12-7-3-4-8-12/h9-12H,1-8,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJAJSXCZOEHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CCCC2)C(=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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